Methyl 2-methylhexadecanoate
Description
Methyl 2-methylhexadecanoate (CAS: 2490-53-1) is a branched-chain fatty acid methyl ester with the molecular formula C₁₈H₃₆O₂ and a molecular weight of 284.4772 g/mol . Its IUPAC name, hexadecanoic acid, 2-methyl-, methyl ester, reflects the methyl substituent at the second carbon of the hexadecanoic acid backbone. This structural feature distinguishes it from linear-chain esters like methyl palmitate (methyl hexadecanoate). The compound is also known by synonyms such as Methyl 2-methylpalmitate .
This compound is primarily used in research settings, including as a reference standard in gas chromatography and mass spectrometry due to its distinctive branching pattern . Its applications may extend to industrial uses, such as surfactants or lubricants, where branching can enhance solubility or lower melting points compared to linear analogs.
Properties
CAS No. |
2490-53-1 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
methyl 2-methylhexadecanoate |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(19)20-3/h17H,4-16H2,1-3H3 |
InChI Key |
OAMQXAKDCJRWHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methylhexadecanoate can be synthesized through the esterification of 2-methylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: 2-methylhexadecanoic acid or 2-methylhexadecanone.
Reduction: 2-methylhexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylhexadecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2-methylhexadecanoate involves its interaction with various molecular targets and pathways. As a methyl ester, it can undergo hydrolysis to release 2-methylhexadecanoic acid, which can then participate in metabolic pathways related to lipid synthesis and degradation . The compound’s effects are mediated through its incorporation into lipid bilayers and its influence on membrane fluidity and function .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2-methylhexadecanoate | C₁₈H₃₆O₂ | 284.4772 | 2490-53-1 | 2-methyl branched chain |
| Methyl hexadecanoate | C₁₇H₃₄O₂ | 270.4506 | 112-39-0 | Linear C16 chain |
| Methyl 2-hydroxydodecanoate | C₁₃H₂₆O₃ | 230.34 | N/A | 2-hydroxy, C12 chain |
| Methyl hexadecanoate-d31 | C₁₇D₃₁H₃O₂ | 301.64 | 29848-79-1 | Deuterated linear C16 chain |
- Branching vs.
- Chain Length: Compared to methyl 2-hydroxydodecanoate (C12), the longer C16 chain of this compound increases hydrophobicity .
- Isotopic Labeling: Deuterated analogs like methyl hexadecanoate-d31 (C₁₇D₃₁H₃O₂) are used as internal standards in mass spectrometry, whereas the non-deuterated branched variant serves as a structural reference .
Research and Industrial Relevance
- Natural Product Analysis: this compound has been identified in resinous plant materials, aiding chemotaxonomic studies .
- Deuterated Compounds: Methyl hexadecanoate-d31 is critical for isotopic tracing in metabolic studies, whereas the branched variant helps elucidate structural effects in lipid membranes .
- Synthetic Chemistry: The 2-methyl group in this compound may influence catalytic reactions, such as hydrogenation or esterification, differently than linear chains .
Q & A
Q. What are the established synthesis routes and characterization methods for Methyl 2-methylhexadecanoate?
this compound is synthesized via esterification of 2-methylhexadecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid) . Key characterization involves:
- Spectroscopic analysis : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., methyl branch at C2) and Mass Spectrometry (MS) for molecular weight verification (284.4772 g/mol) .
- Chromatographic purity checks : Gas Chromatography (GC) with flame ionization detection, using retention indices calibrated against branched-chain ester standards .
- Thermodynamic validation : Melting point (Tfus) comparison with literature values (e.g., 290–292 K) to assess purity .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimal separation using polar capillary columns (e.g., DB-WAX) and temperature gradients (e.g., 40°C to 280°C at 10°C/min) .
- Internal standardization : Use deuterated analogs (e.g., Methyl hexadecanoate-d31) to correct for matrix effects .
- Calibration curves : Prepare linear ranges (0.1–100 µg/mL) with triplicate injections to ensure reproducibility .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves (inspected for integrity) and chemical-resistant suits to prevent skin contact .
- Ventilation : Use fume hoods for volatile steps (e.g., distillation) to minimize inhalation risks .
- Waste disposal : Segregate contaminated gloves/reactors per local hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?
Discrepancies in Tfus values (e.g., 290 K vs. 292 K) may arise from:
- Sample purity : Impurities lower observed melting points; verify via GC purity >99% .
- Methodological differences : Differential Scanning Calorimetry (DSC) vs. capillary melting point apparatus. Standardize heating rates (e.g., 1°C/min) .
- Inter-lab variability : Cross-validate with certified reference materials (CRMs) from institutions like NIST .
Q. What experimental design considerations are essential for studying this compound in lipid metabolism models?
- Cell culture models : Use adipocyte or hepatocyte lines to assess ester hydrolysis kinetics. Include controls (e.g., non-branched esters) to isolate branch-chain effects .
- Dose-response design : Test concentrations spanning physiological ranges (e.g., 1–100 µM) and measure metabolites via LC-MS .
- Confounding variables : Account for endogenous lipid levels by fasting cell cultures pre-treatment .
Q. How can this compound be utilized as a precursor in synthesizing complex organic molecules?
- Functionalization strategies : React the ester’s α-methyl group via halogenation or oxidation to introduce reactive sites (e.g., ketones for further coupling) .
- Cross-coupling reactions : Employ palladium catalysts to link the branched chain to aromatic moieties for polymer/drug candidate synthesis .
- Stability testing : Monitor decomposition under varying pH/temperature using accelerated stability protocols .
Methodological Tables
Q. Table 1. Key Thermodynamic Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point (Tfus) | 290–292 K | DSC | |
| Enthalpy of Vaporization | 86.6 ± 0.8 kJ/mol | Static vapor pressure | |
| Boiling Point | 511 K (estimated) | GC retention |
Q. Table 2. Recommended GC-MS Parameters for Analysis
| Column Type | Temperature Program | Detector | Internal Standard |
|---|---|---|---|
| DB-WAX (30 m) | 40°C → 280°C @ 10°C/min | Electron Ionization | Methyl hexadecanoate-d31 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
